6-CHLORO-3-(4-METHYLBENZENESULFONYL)-4-(PIPERIDIN-1-YL)QUINOLINE
CAS No.: 872206-08-1
Cat. No.: VC4822706
Molecular Formula: C21H21ClN2O2S
Molecular Weight: 400.92
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 872206-08-1 |
|---|---|
| Molecular Formula | C21H21ClN2O2S |
| Molecular Weight | 400.92 |
| IUPAC Name | 6-chloro-3-(4-methylphenyl)sulfonyl-4-piperidin-1-ylquinoline |
| Standard InChI | InChI=1S/C21H21ClN2O2S/c1-15-5-8-17(9-6-15)27(25,26)20-14-23-19-10-7-16(22)13-18(19)21(20)24-11-3-2-4-12-24/h5-10,13-14H,2-4,11-12H2,1H3 |
| Standard InChI Key | MQJCCLISFZTILX-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCCCC4)Cl |
Introduction
Structural and Molecular Characteristics
The compound’s IUPAC name, 6-chloro-3-(4-methylphenyl)sulfonyl-4-piperidin-1-ylquinoline, reflects its intricate substitution pattern. Key structural features include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 400.92 g/mol |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCCCC4)Cl |
| InChIKey | MQJCCLISFZTILX-UHFFFAOYSA-N |
| XLogP3 | 4.2 (predicted) |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 5 |
The sulfonyl group enhances electrophilic reactivity, while the piperidine moiety contributes to lipophilicity, influencing membrane permeability. The chloro substituent at position 6 stabilizes the quinoline core through electron-withdrawing effects, a common strategy to modulate bioactivity in heterocyclic compounds .
Synthetic Methodologies
Friedländer Quinoline Synthesis
A solvent-free approach using polyphosphoric acid (PPA) as a catalyst has been optimized for quinoline derivatives. For this compound, key steps include:
-
Cyclocondensation: Reacting 2-aminobenzophenone with a ketone precursor under PPA catalysis at 90°C to form the quinoline core .
-
Sulfonylation: Introducing the 4-methylbenzenesulfonyl group via electrophilic aromatic substitution using toluenesulfonyl chloride.
-
Piperidine Incorporation: Nucleophilic substitution at position 4 with piperidine in the presence of a base like potassium carbonate.
This method yields an 82% purity product, as confirmed by -NMR and FT-IR spectroscopy .
Alternative Routes
Microwave-assisted synthesis reduces reaction times by 60%, while Pd-catalyzed cross-coupling reactions enable late-stage functionalization of the quinoline ring .
Biological Activity and Mechanisms
Antimicrobial Activity
Against Staphylococcus aureus and Escherichia coli, minimum inhibitory concentrations (MICs) of 8–16 µg/mL were observed. The chloro group disrupts bacterial topoisomerase IV, a mechanism shared with fluoroquinolones .
Antimalarial Activity
In Plasmodium falciparum assays, the compound showed 90% inhibition at 10 µM, likely through heme polymerization inhibition—a hallmark of chloroquine analogues .
Pharmacokinetic and Toxicity Profiles
| Parameter | Value | Method |
|---|---|---|
| Plasma Protein Binding | 92% | Equilibrium dialysis |
| Metabolic Stability | t = 4.3 h (human hepatocytes) | LC-MS/MS analysis |
| CYP3A4 Inhibition | IC = 18 µM | Fluorogenic assay |
| hERG Binding | 12% inhibition at 10 µM | Patch-clamp electrophysiology |
The high lipophilicity (LogP = 4.2) necessitates formulation with cyclodextrins or lipid nanoparticles to improve aqueous solubility .
Comparative Analysis with Related Quinoline Derivatives
| Compound | Key Features | IC (MCF-7) | MIC (S. aureus) |
|---|---|---|---|
| 6-Chloroquinoline | Chloro at C6 | 25 µM | 32 µg/mL |
| 4-Methylbenzenesulfonamide | Sulfonamide core | Inactive | 8 µg/mL |
| Piperidine-based quinolines | Piperidine at C4 | 5.2 µM | 16 µg/mL |
| Target Compound | Chloro, sulfonyl, piperidine | 1.8 µM | 8 µg/mL |
The synergy between substituents in 6-chloro-3-(4-methylbenzenesulfonyl)-4-(piperidin-1-yl)quinoline enhances both potency and selectivity compared to simpler analogues .
Applications in Drug Development
Dual PI3K/mTOR Inhibitors
Structural analogues incorporating imidazolinone rings (e.g., 2-methyl-2-(4-(3-methyl-2-oxo-8-(6-phenylpyridin-3-yl)-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)phenyl)propanenitrile) demonstrate dual kinase inhibition, reducing tumor growth in xenograft models by 78% .
Antibiotic Hybrids
Conjugation with naphthyridine carboxylic acids (e.g., 7-{4-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperazin-1-yl}-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid) yields broad-spectrum antibiotics with MICs ≤2 µg/mL against multidrug-resistant strains .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume